molecular formula C12H15N5O2S B11838332 6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine CAS No. 56044-07-6

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine

Cat. No.: B11838332
CAS No.: 56044-07-6
M. Wt: 293.35 g/mol
InChI Key: OXDYABXFTBHUCI-UHFFFAOYSA-N
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Description

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine is a synthetic small molecule based on the 2,4-diaminoquinazoline scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Quinazoline derivatives are privileged structures in pharmacology, known for their ability to interact with a range of biological targets. Specifically, the 2,4-diaminoquinazoline core has been extensively investigated for its potent antiparasitic activity. Studies on closely related 6-substituted 2,4-diaminoquinazolines have demonstrated remarkable capacities to cure established infections with both drug-susceptible and drug-resistant strains of Plasmodium falciparum and Plasmodium vivax in primate models, highlighting their value as lead compounds in antimalarial research . Furthermore, quinazoline derivatives are a cornerstone in oncology research, with many compounds functioning as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . These inhibitors play a critical role in impeding tumor growth and proliferation, making them valuable tools for studying cancer biology and developing new antineoplastic agents . The presence of a pyrrolidine-1-sulfonyl group at the 6-position may influence the compound's pharmacokinetic properties and target binding affinity. Researchers can utilize this compound to explore novel mechanisms of action, develop new therapeutic strategies for resistant diseases, and study structure-activity relationships within this promising class of heterocyclic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56044-07-6

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

6-pyrrolidin-1-ylsulfonylquinazoline-2,4-diamine

InChI

InChI=1S/C12H15N5O2S/c13-11-9-7-8(3-4-10(9)15-12(14)16-11)20(18,19)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H4,13,14,15,16)

InChI Key

OXDYABXFTBHUCI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Preformed Quinazolines

An alternative route involves sulfonating a pre-substituted quinazoline. For example, WO2005115993A1 discloses sulfonation using sulfur trioxide (SO₃) complexes in DCM, though this method risks sulfonating multiple positions without rigorous regiocontrol.

MethodAdvantagesLimitationsYieldSource
Stepwise SynthesisHigh purity, scalableMulti-step, time-intensive70–85%
Direct SulfonationFewer stepsPoor regioselectivity50–60%
One-Pot MicrowaveRapidLower yield, specialized equipment50–60%

Purification and Characterization

Crude 6-(pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine is purified via recrystallization from ethanol or chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

  • ¹H-NMR (CDCl₃) : δ 8.21 (s, 1H, quinazoline H-5), 6.95 (s, 2H, NH₂), 3.20–3.15 (m, 4H, pyrrolidine CH₂), 1.90–1.85 (m, 4H, pyrrolidine CH₂).

  • HRMS : m/z 293.0946 [M+H]⁺ (calculated for C₁₂H₁₅N₅O₂S: 293.0946).

Industrial-Scale Production

Suppliers like LEAP CHEM Co., Ltd., and Suzhou Health Chemicals employ the stepwise method due to its reproducibility. Pilot-scale batches (10–50 kg) report yields of 70–75% using continuous flow reactors to optimize POCl₃ chlorination and sulfonylation .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine involves the inhibition of specific enzymes and signaling pathways. The compound binds to the active site of target enzymes, blocking their activity and thereby disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth, reduction of inflammation, and inhibition of viral replication.

Comparison with Similar Compounds

Physicochemical Properties

Compound Substituents Melting Point (°C) Molecular Weight Key Pharmacological Notes
Target Compound 6-(Pyrrolidine-1-sulfonyl) Not reported ~363.4 g/mol* Enhanced lipophilicity
D156844 5-[(1S)-1-(3-chlorophenyl)ethoxy] Not reported ~356.8 g/mol Anticancer candidate
6i () Bis(3-chlorophenyl), di(pyridin-3-yl) 247 535.12 g/mol High yield (80%), kinase inhibition potential
6m () Tetrakis(4-fluorophenyl) 230 537.17 g/mol High yield (93%), fluorinated aromatic interactions

*Calculated based on molecular formula C₁₅H₁₈N₆O₂S.

Core Heterocycle Variations: Quinazoline vs. Pyrimidine

  • 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): A pyrimidine-based analog with vasodilatory properties. The pyrimidine core reduces planarity compared to quinazoline, altering target selectivity .
  • 6-(4-Chlorophenyl)pyrimidine-2,4-diamine : Exhibits distinct safety and reactivity profiles (GHS Classification: H315-H319-H335) . Pyrimidine derivatives generally show lower kinase affinity but improved metabolic stability compared to quinazolines.

Impact of Chlorination and Sulfonylation

  • Chlorination: Beneficial on Phenyl Rings: Analog 10’s 2,5-dichlorophenyl group increased antitrypanosomal activity 58-fold . Detrimental on Core: Chlorine removal from the quinazoline core (e.g., analogs 6–9) improved selectivity, suggesting steric or electronic clashes in certain targets .

Pharmacological Selectivity and Lipophilic Efficiency

  • Lipophilic Efficiency (LipE) : Analog 7 (LipE = 5.2) outperformed chlorinated analogs (e.g., analog 10, LipE = 4.1) due to optimal balance of potency and lipophilicity . The target compound’s pyrrolidine sulfonyl group may further refine LipE by modulating hydrophobicity.
  • Selectivity : Shrinkage of the quinazoline core to pyrimidine (analogs 16–24) abolished activity, emphasizing the necessity of the quinazoline scaffold for target binding .

Biological Activity

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a pyrrolidine sulfonyl group at the 6-position and amino groups at the 2 and 4 positions. This structural arrangement is crucial for its interaction with biological targets.

Biological Activity Overview

Recent research indicates that derivatives of quinazoline, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains. In vitro studies suggest that it may inhibit bacterial growth effectively, although its antifungal activity appears to be weaker .
  • Kinase Inhibition : Quinazoline derivatives are often explored as kinase inhibitors. The specific interactions of this compound with kinases have been predicted using computational models, indicating potential efficacy against various kinases involved in cancer progression .
  • Antiviral Activity : Some studies have indicated that quinazoline derivatives can exhibit antiviral properties. While specific data on this compound's activity against viruses is limited, the structural characteristics suggest potential for further exploration in this area .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazoline derivatives, including this compound. Results showed:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans>64 µg/mL

This study highlights the compound's effectiveness against Gram-positive bacteria while showing limited antifungal activity .

Case Study 2: Kinase Target Prediction

Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers predicted the biological targets of this compound:

Target Protein Probability (%)
Insulysin Inhibitor71.7
Transcription Factor STAT363.6
Thioredoxin Inhibitor60.7

These predictions suggest that the compound may play a role in regulating metabolic processes and cellular signaling pathways .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors within cells. For instance, its structural similarity to known kinase inhibitors suggests that it may compete for binding sites on target proteins, leading to inhibition of their activity. The presence of the pyrrolidine sulfonyl group enhances its binding affinity and selectivity toward these targets .

Q & A

Q. How should researchers contextualize findings within broader theoretical frameworks (e.g., kinase inhibition mechanisms)?

  • Methodological Answer : Link results to established theories (e.g., ATP-binding pocket interactions in kinase targets). Use systematic literature reviews (SLRs) to identify gaps, and employ bibliometric tools to map interdisciplinary connections (e.g., CRDCN subclass RDF2050107 for particle technology cross-applications) .

Interdisciplinary and Translational Considerations

Q. What methodologies bridge chemical synthesis with pharmacological evaluation for this compound?

  • Methodological Answer : Adopt a parallel synthesis and screening workflow. For example, use high-throughput screening (HTS) to test in vitro efficacy alongside ADMETox profiling. Align with CRDC subclass RDF2050106 (fuel engineering) for scalable process integration .

Q. How can researchers leverage open-access databases to enhance reproducibility and collaboration?

  • Methodological Answer : Deposit raw spectral data in platforms like Zenodo or ChemRxiv. Use PubChem or ChEMBL for bioactivity benchmarking. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure data transparency .

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